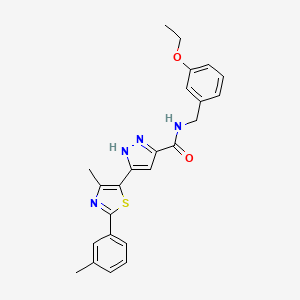![molecular formula C23H34O6 B14107183 [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate](/img/structure/B14107183.png)
[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PravastatinLactone-d3 is a deuterated form of Pravastatin Lactone, a derivative of Pravastatin. Pravastatin is a member of the statin class of drugs, which are used to lower cholesterol levels and prevent cardiovascular diseases. The deuterated form, PravastatinLactone-d3, is often used in scientific research to study the pharmacokinetics and metabolism of Pravastatin due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PravastatinLactone-d3 involves the incorporation of deuterium atoms into the lactone ring of Pravastatin. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods: Industrial production of PravastatinLactone-d3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Fermentation: Initial production of Pravastatin through fermentation using microorganisms.
Chemical Modification: Subsequent chemical modification to introduce the lactone ring and deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions: PravastatinLactone-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the lactone ring to its corresponding hydroxy acid form.
Substitution: Substitution reactions can occur at specific positions on the lactone ring or side chains.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of PravastatinLactone-d3, which can be studied for their pharmacological properties.
Applications De Recherche Scientifique
PravastatinLactone-d3 has a wide range of applications in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Pravastatin in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Pravastatin.
Drug Development: Used in the development of new statin drugs and improving existing formulations.
Biological Research: Understanding the biological effects of Pravastatin and its derivatives on cellular and molecular levels.
Industrial Applications: Used in the production of deuterated drugs and as a reference standard in analytical chemistry.
Mécanisme D'action
PravastatinLactone-d3 exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-CoA (HMG-CoA) reductase, which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, PravastatinLactone-d3 reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include:
HMG-CoA Reductase: The primary target enzyme.
LDL Receptors: Increased expression of LDL receptors on liver cells, enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.
Comparaison Avec Des Composés Similaires
Pravastatin: The non-deuterated form of PravastatinLactone-d3.
Simvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Atorvastatin: A more potent statin with a longer half-life compared to Pravastatin.
Uniqueness: PravastatinLactone-d3 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the compound in biological systems. This makes it a valuable tool in drug development and research.
Propriétés
Formule moléculaire |
C23H34O6 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14+,16-,17-,18-,19+,20+,22+/m1/s1/i2D3 |
Clé InChI |
OQARDMYXSOFTLN-DMQBPOJZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O |
SMILES canonique |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107104.png)
![1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107105.png)
![(1S,4aS,5R)-5-[2-(3-Furyl)ethyl]-1,4a-dimethyl-6-methylenedecahydro-1-naphthalenecarboxylic acid](/img/structure/B14107108.png)
![N-[2-(pyridin-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14107117.png)
![1-(3-Chlorophenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107119.png)
![6-(3-Chloro-4-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14107127.png)
![9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107136.png)
![3-[1-(3-Amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14107137.png)
![4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107147.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14107148.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14107152.png)

![7-[2-Amino(cyclohexa-1,4-dien-1-yl)acetamido]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14107164.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107172.png)
